molecular formula C12H21PSi2 B14495391 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane CAS No. 63746-57-6

2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane

Cat. No.: B14495391
CAS No.: 63746-57-6
M. Wt: 252.44 g/mol
InChI Key: OZXPGKOBVHXQIV-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus atom bonded to a silicon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane typically involves the reaction of phenylphosphine with tetramethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphadisilolanes.

Scientific Research Applications

2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activity and use in drug development.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with metals and other elements, making it a versatile ligand in coordination chemistry. The silicon atoms in the ring structure contribute to its stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar tetramethyl structure but lacks the phosphorus and silicon atoms.

    Phenylboronic acid pinacol ester: This compound has a phenyl group and boron atom, making it structurally similar but chemically distinct.

Uniqueness

2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is unique due to its combination of phosphorus and silicon atoms in a single molecule. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63746-57-6

Molecular Formula

C12H21PSi2

Molecular Weight

252.44 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1-phenyl-1,2,5-phosphadisilolane

InChI

InChI=1S/C12H21PSi2/c1-14(2)10-11-15(3,4)13(14)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

OZXPGKOBVHXQIV-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](P1C2=CC=CC=C2)(C)C)C

Origin of Product

United States

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